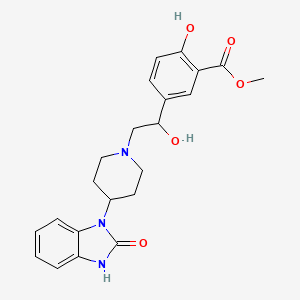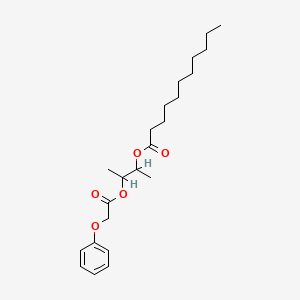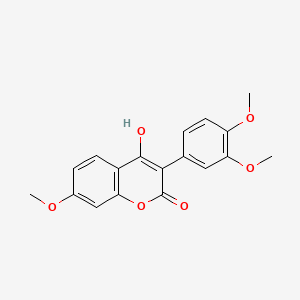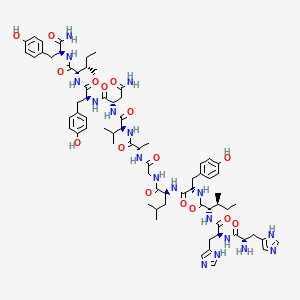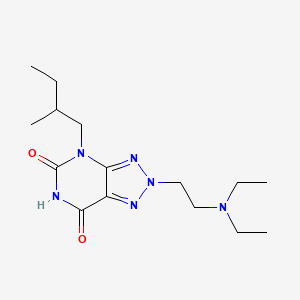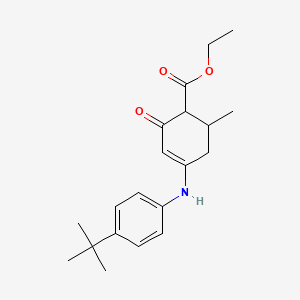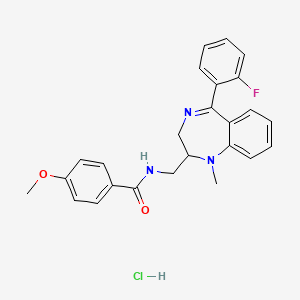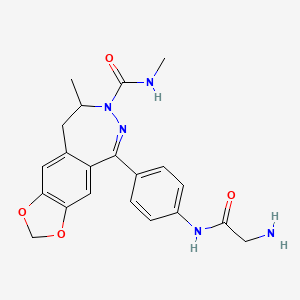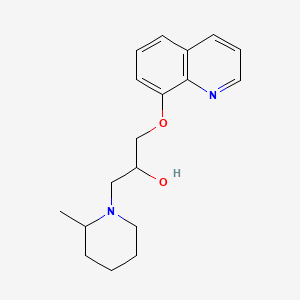
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol is a complex organic compound that features a quinoline moiety linked to a piperidine ring via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol typically involves the following steps:
Formation of the Quinoline Ether: The quinoline derivative is reacted with an appropriate alkylating agent to form the quinoline ether.
Piperidine Ring Formation: The quinoline ether is then reacted with a piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoline moiety.
Reduction: Reduction reactions may target the quinoline ring or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, especially at positions on the quinoline ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline or piperidine rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include binding to active sites, modulating signal transduction pathways, or altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperidineethanol: can be compared with other quinoline derivatives and piperidine-containing compounds.
Quinoline Derivatives: Compounds like quinine, chloroquine, and quinacrine.
Piperidine Derivatives: Compounds such as piperine, piperidine, and various piperidine-based pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both quinoline and piperidine moieties. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
85239-20-9 |
|---|---|
Fórmula molecular |
C18H24N2O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-(2-methylpiperidin-1-yl)-3-quinolin-8-yloxypropan-2-ol |
InChI |
InChI=1S/C18H24N2O2/c1-14-6-2-3-11-20(14)12-16(21)13-22-17-9-4-7-15-8-5-10-19-18(15)17/h4-5,7-10,14,16,21H,2-3,6,11-13H2,1H3 |
Clave InChI |
BFHPHTPPKLICBT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CC(COC2=CC=CC3=C2N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


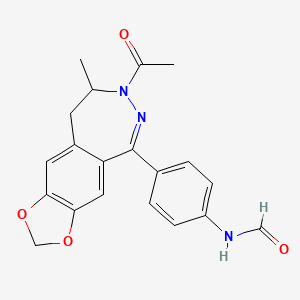

![3-(benzenesulfonyl)-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12707163.png)
